molecular formula C41H60O16 B1238633 Corynecandin CAS No. 199169-60-3

Corynecandin

Cat. No.: B1238633
CAS No.: 199169-60-3
M. Wt: 808.9 g/mol
InChI Key: PKHFEGZZONAJBZ-COWAJZTFSA-N
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Description

Corynecandin is a glycolipid antifungal compound first isolated from Coryneum modonium . Structurally, it belongs to the papulacandin family, characterized by a disaccharide core linked to fatty acid chains. This compound’s unique feature is its shortened fatty acid chain on the glucose unit, distinguishing it from other papulacandin analogs like chaetiacandin and fusacandin . It inhibits fungal cell wall synthesis by targeting β-(1,3)-glucan synthase, a critical enzyme for fungal survival . While its in vitro activity against Candida albicans is well-documented , its in vivo efficacy remains less explored compared to clinically approved echinocandins like caspofungin .

Properties

CAS No.

199169-60-3

Molecular Formula

C41H60O16

Molecular Weight

808.9 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate

InChI

InChI=1S/C41H60O16/c1-5-7-8-9-10-11-12-17-31(47)53-22-30-33(48)34(49)35(50)41(55-30)57-37-29(21-43)54-38(32-25(20-42)18-26(44)19-28(32)46)36(51)39(37)56-40(52)24(4)15-13-14-16-27(45)23(3)6-2/h10-15,17-19,23,27,29-30,33-39,41-46,48-51H,5-9,16,20-22H2,1-4H3/b11-10-,14-13+,17-12+,24-15+/t23?,27?,29-,30-,33+,34+,35-,36+,37-,38+,39-,41+/m1/s1

InChI Key

PKHFEGZZONAJBZ-COWAJZTFSA-N

SMILES

CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C(=CC=CCC(C(C)CC)O)C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)/C(=C/C=C/CC(C(C)CC)O)/C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O

Canonical SMILES

CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C(=CC=CCC(C(C)CC)O)C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O

Synonyms

corynecandin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Corynecandin shares a conserved disaccharide backbone with other papulacandin derivatives but differs in acyl chain modifications, which influence antifungal potency and pharmacokinetics. Below is a detailed comparison:

This compound vs. Chaetiacandin

  • Source: Chaetiacandin is derived from Monochaetia dimorphospora, whereas this compound originates from Coryneum modonium .
  • Structure : Both compounds have a reduced spiroketal group (hydroxyphenyl instead of spiroketal). However, this compound’s glucose unit has a shorter fatty acid chain (C12–C14) compared to chaetiacandin’s longer chain (C16–C18) .
  • Activity : Chaetiacandin exhibits stronger activity against C. albicans than amphotericin B and 5-fluorocytosine in vitro , while this compound’s activity is moderate but comparable to early papulacandins like L-687,781 .

This compound vs. Fusacandin

  • Structure : Fusacandin is a trisaccharide with an additional galactose unit, unlike the disaccharide this compound .
  • Activity: Fusacandin shows poor in vivo efficacy in murine models, attributed to its bulky structure limiting tissue penetration.

This compound vs. Papulacandin B

  • Structural Variance : Papulacandin B has a spiroketal group and longer unsaturated acyl chains, whereas this compound’s spiroketal is reduced to a hydroxyphenyl group with shorter saturated chains .
  • Potency : Papulacandin B is more potent due to unsaturated acyl chains enhancing membrane interaction. This compound’s shorter chains reduce binding affinity to glucan synthase .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Source Molecular Formula Molecular Weight Key Structural Features
This compound Coryneum modonium C₄₃H₆₀O₁₆ 832.92 Disaccharide with shortened C12–C14 chains
Chaetiacandin Monochaetia dimorphospora C₄₃H₆₀O₁₆ 832.92 Disaccharide with C16–C18 chains
Fusacandin Fusarium sambucinum C₅₀H₇₀O₂₁ 1007.10 Trisaccharide with galactose addition
Papulacandin B Papularia sphaerosperma C₄₈H₆₈O₁₈ 949.05 Spiroketal core with unsaturated C18 chains

Table 2: Antifungal Activity (In Vitro)

Compound IC₅₀ vs. C. albicans (µg/mL) Key Limitations
This compound 0.5–1.2 Limited solubility and in vivo stability
Chaetiacandin 0.3–0.8 Toxicity in mammalian cells
Fusacandin 2.5–5.0 Poor tissue penetration
Papulacandin B 0.1–0.4 High metabolic clearance

Research Findings and Clinical Relevance

  • Structure-Activity Relationship (SAR) : The length and saturation of fatty acid chains are critical for antifungal activity. This compound’s shortened chains reduce potency compared to papulacandin B but improve solubility .
  • Synthetic Efforts : Modifications to this compound’s acyl chains, such as introducing unsaturation, are being explored to enhance target binding .

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